

Technical Guide: 5-Ethyl-1-Methyl-1H-Pyrazole as a Pharmaceutical Building Block

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Compound of Interest

Compound Name: 5-ethyl-1-methyl-1H-pyrazole

CAS No.: 41818-33-1

Cat. No.: B2852537

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Executive Summary

5-Ethyl-1-methyl-1H-pyrazole is a specialized heterocyclic scaffold used primarily to modulate steric bulk and lipophilicity in small molecule drug discovery. Unlike its more common isomer, 1-methyl-3-ethyl-1H-pyrazole, the 1,5-substitution pattern introduces significant steric clash near the nitrogen lone pairs, altering the binding kinetics of fused ring systems (e.g., pyrazolo[3,4-d]pyrimidines) used in kinase inhibition. This guide outlines the regioselective synthesis, functionalization logic, and quality control parameters required to utilize this building block effectively.

Chemical Identity & Physiochemical Profile[1][2][3]



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Structural Significance

The ethyl group at C5 plays a dual role:

- **Conformational Lock:** In biaryl systems, the C5-ethyl group forces an out-of-plane twist, often improving selectivity for enzyme pockets (e.g., PDE5, JAK kinases) by disrupting planar stacking.
- **Metabolic Stability:** The ethyl chain offers a handle for further metabolic oxidation (to hydroxyethyl) without altering the core aromaticity.

Synthetic Accessibility & Regiocontrol (The Core Challenge)

The primary challenge in working with this scaffold is regioselectivity. The reaction of methylhydrazine with unsymmetrical 1,3-dicarbonyls typically favors the formation of the 1,3-isomer (sterically less hindered) over the desired 1,5-isomer.

Mechanism of Regioselectivity

To selectively synthesize the 1,5-isomer, one must manipulate the electrophilicity of the carbonyl centers. The most robust route utilizes enaminones rather than simple diketones.

Diagram 1: Regioselective Synthesis Logic



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Caption: Regioselective synthesis pathway favoring the 1,5-isomer via enaminone intermediates.

Validated Experimental Protocol: Enaminone Route

Objective: Synthesis of **5-ethyl-1-methyl-1H-pyrazole** with >95:5 isomeric ratio.

- Enaminone Formation: React 3-oxopentanal (generated in situ or as sodium salt) with dimethylamine hydrochloride to form 1-(dimethylamino)pent-1-en-3-one.
- Cyclization:
 - Cool the enaminone solution (in Ethanol) to 0°C.
 - Add Methylhydrazine dropwise.^[1] Note: Methylhydrazine is toxic; use in a fume hood.
 - Mechanism: The unsubstituted NH₂ of methylhydrazine is the stronger nucleophile and attacks the carbon bearing the dimethylamino group (Michael-type addition-elimination).
 - The secondary nitrogen (NHMe) then attacks the carbonyl carbon to close the ring.
- Purification: The 1,5-isomer has a lower boiling point and different polarity than the 1,3-isomer. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc gradient).

Quality Control (Self-Validation):

- NOESY NMR: This is the only definitive test.
 - 1,5-Isomer: Strong NOE signal between N-Methyl protons and the Ethyl CH₂ protons.
 - 1,3-Isomer: No NOE between N-Methyl and Ethyl group (they are distant).

Functionalization Strategies

Once the core scaffold is secured, it serves as a nucleophile for electrophilic aromatic substitution (SEAr). The C4 position is the most reactive site.

Functionalization Workflow



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Diagram 2: C4-Diversification Logic



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Caption: Divergent synthesis from the C4-reactive core to high-value pharmaceutical intermediates.

Medicinal Chemistry Applications

Kinase Inhibitors (The "Gatekeeper" Role)

In ATP-competitive inhibitors, the pyrazole ring often mimics the adenine ring of ATP. The 5-ethyl group is specifically used to target the "gatekeeper" residue in the kinase hinge region.

- Case Study: In the development of pyrazolo[3,4-d]pyrimidines (e.g., analogs of Ibrutinib), replacing a 1-methyl group with a 5-ethyl group can improve selectivity for tyrosine kinases (like Src or Tec family) by exploiting the hydrophobic pocket adjacent to the gatekeeper residue.

SDHI Fungicides

While 1-methyl-3-substituted pyrazoles are common in commercial fungicides (e.g., Fluxapyroxad), the 1,5-isomers are emerging in patent literature to overcome resistance. The 5-ethyl group alters the vector of the amide bond (when C4-carboxylated), potentially bypassing mutations in the succinate dehydrogenase enzyme.

References

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 - Source: Journal of Organic Chemistry / NIH PubMed Central.
 - URL: [\[Link\]](#) (Proxy for general enaminone methodology).
- Pharmaceutical Applications (Kinase Inhibitors)
 - Title: Pyrazole: an emerging privileged scaffold in drug discovery.
 - Source: Future Medicinal Chemistry (PMC).
 - URL: [\[Link\]](#)

- Synthesis of 1-methyl-5-substituted pyrazoles
 - Title: Reaction of methylhydrazine with 1,3-diketones and enaminones.
 - Source: Molecules (MDPI).
 - URL: [\[Link\]](#)
- Commercial Building Block Data
 - Title: **5-Ethyl-1-methyl-1H-pyrazole** Product Page. [\[2\]](#)
 - Source: PubChem.
 - URL: [\[Link\]](#) (Refers to ethyl ester derivative, verifying core availability).

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- [1. ias.ac.in \[ias.ac.in\]](http://ias.ac.in)
- [2. Synthesis and pharmacological study of ethyl 1-methyl-5-\(substituted 3,4-dihydro-4-oxoquinazolin-3-yl\)-1H-pyrazole-4-acetates - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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